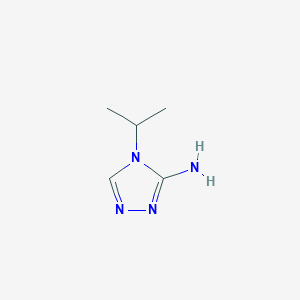

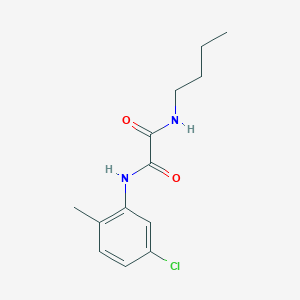

![molecular formula C6H7ClN4O B2884117 6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride CAS No. 2580222-66-6](/img/structure/B2884117.png)

6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride” is a derivative of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one . It’s a part of the triazolopyridine derivatives, which are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . This group includes [1,2,4]triazolo[1,5-a]pyridine, [1,2,4]triazolo[4,3-a]pyridine, [1,2,3]triazolo[1,5-a]pyridine, [1,2,3]triazolo[4,5-b]pyridine, and [1,2,3]triazolo[4,5-c]pyridine isomeric systems .

Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell .Chemical Reactions Analysis

The chemical reactions of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one have been studied, including its FTIR and FT-Raman spectra . The assignment of the observed bands to the respective normal modes was proposed based on PED calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one include a melting point of 230-235 °C . More detailed properties like density, boiling point, and refractive index are not available in the sources .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing new compounds using 6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride and its derivatives. For instance, Ranjbar‐Karimi et al. (2010) synthesized new 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles through a three-component condensation method, showcasing the versatility of triazolopyridine derivatives in heterocyclic compound synthesis (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Molecular Structure Studies

The structural elucidation of these compounds is crucial for understanding their potential applications. Hwang et al. (2006) synthesized and determined the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, a derivative showing the importance of structural analysis in developing new chemical entities (Hwang, Tu, Wang, & Lee, 2006).

Antimicrobial Activity

The antimicrobial properties of triazolopyridine derivatives have been explored, highlighting their potential in medicinal chemistry. El-Agrody et al. (2001) prepared novel [1,2,4]triazolo[1,5-c]pyrimidines and tested their antimicrobial activity, contributing to the search for new antimicrobial agents (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).

Chemical Properties and Reactivity

The chemical reactivity of triazolopyridine derivatives, including their potential for further chemical transformations, is another area of interest. Chernyshev et al. (2015) studied the partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines for the preparation of polycondensed heterocycles, showcasing the utility of these compounds in synthetic organic chemistry (Chernyshev, Pyatakov, Astakhov, Sokolov, Fakhrutdinov, Rybakov, & Chernyshev, 2015).

Wirkmechanismus

Mode of Action

It is known that triazolopyridine derivatives, to which this compound belongs, have been recognized for various biochemical, clinical, and pharmaceutical applications . They have been identified as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .

Biochemical Pathways

These could potentially include pathways related to fungal growth, insect development, bacterial proliferation, convulsion regulation, oxidative stress, plant growth, and various enzymatic processes .

Result of Action

Given the broad range of activities associated with triazolopyridine derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O.ClH/c7-4-1-2-5-8-9-6(11)10(5)3-4;/h1-3H,7H2,(H,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMNUJJJFQAQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=O)N2C=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

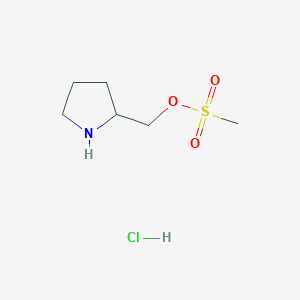

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2884035.png)

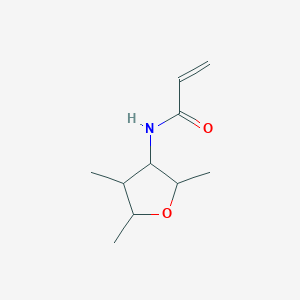

![N-(furan-2-ylmethyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2884036.png)

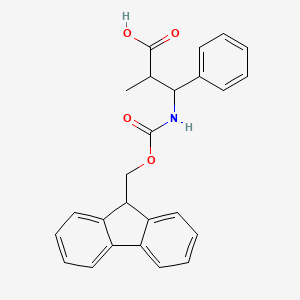

![2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2884039.png)

![N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2884043.png)

![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)

![Pyridin-2-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2884050.png)